3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to hydantoins , which are known to have a wide range of therapeutic applications . .
Mode of Action
Given its structural similarity to hydantoins , it may interact with its targets in a similar manner. Hydantoins are known to exhibit various biological activities, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory effects.
Biochemical Pathways
Some hydantoins have been found to inhibit aldose reductase , a key enzyme in the polyol pathway involved in the etiology of secondary diabetic complications
Result of Action
Some hydantoins are known to have a regulatory effect on the central nervous system (CNS) , inhibit abnormal Ca 2+ release at the sarcoplasmic reticulum , and demonstrate potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (LFA-1)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the spiroimidazolidine-2,4-dione core. This can be achieved through the Bucherer–Bergs reaction, which involves the reaction of methylcyclohexanones with ammonium carbonate and potassium cyanide . The resulting spiroimidazolidine-2,4-dione is then reacted with arylsulfonyl chlorides to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its hypoglycemic activity and potential use in treating diabetes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
Spirotetramat: A spiro compound used as an insecticide, showcasing the versatility of spiro compounds in different applications.
Uniqueness
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its combination of a spiro linkage with a sulfonyl group and a phenoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-methyl-8-(4-phenoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-22-18(24)20(21-19(22)25)11-13-23(14-12-20)29(26,27)17-9-7-16(8-10-17)28-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOIQJGYYUSIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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